molecular formula C13H17N5 B11607685 N-[(Z)-3-Pyridinylmethylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine

N-[(Z)-3-Pyridinylmethylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine

Cat. No.: B11607685
M. Wt: 243.31 g/mol
InChI Key: XYTWOKPZUAAXDM-UHFFFAOYSA-N
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Description

N-[(Z)-3-Pyridinylmethylene]-1,3,5-triazatricyclo[3311~3,7~]decan-7-amine is a complex organic compound with a unique structure that includes a tricyclic framework and a pyridinylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-3-Pyridinylmethylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine typically involves multiple steps, starting with the preparation of the tricyclic core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The pyridinylmethylene group is then introduced via a condensation reaction with a suitable pyridine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-3-Pyridinylmethylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[(Z)-3-Pyridinylmethylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(Z)-3-Pyridinylmethylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction is facilitated by the unique structural features of the compound, which allow for high affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1-adamantanamine hydrochloride
  • 3,5-Dimethylamantadine hydrochloride
  • 3,5-Dimethyltricyclo[3.3.1.13,7]decan-1-amine hydrochloride

Uniqueness

N-[(Z)-3-Pyridinylmethylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine stands out due to its unique tricyclic structure and the presence of a pyridinylmethylene group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17N5

Molecular Weight

243.31 g/mol

IUPAC Name

1-pyridin-3-yl-N-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine

InChI

InChI=1S/C13H17N5/c1-2-12(4-14-3-1)5-15-13-6-16-9-17(7-13)11-18(8-13)10-16/h1-5H,6-11H2

InChI Key

XYTWOKPZUAAXDM-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN3CN1CN(C2)C3)N=CC4=CN=CC=C4

Origin of Product

United States

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